molecular formula C8H10LiN3O2 B2772929 lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate CAS No. 2219379-42-5

lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate

Cat. No.: B2772929
CAS No.: 2219379-42-5
M. Wt: 187.13
InChI Key: IIXZLOGRTWSZSK-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is a complex organic compound that combines the properties of lithium ions with a benzotriazole derivative This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science

Properties

IUPAC Name

lithium;2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.Li/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11;/h1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZLOGRTWSZSK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC2=NN(N=C2C1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative. This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Lithiation: The benzotriazole derivative is then lithiated using a lithium reagent such as lithium hydroxide or lithium carbonate in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Acetylation: The lithiated benzotriazole is subsequently reacted with acetic acid or an acetyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the benzotriazole ring, potentially yielding reduced forms of the compound.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzotriazole oxides, while reduction could produce benzotriazole hydrides.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate exhibit significant antibacterial properties. For instance, a study demonstrated the synthesis of lactam ring analogs with notable antibacterial activity against various bacterial strains. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to increased permeability and subsequent cell lysis .

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective effects. The specific derivative mentioned has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and inflammation .

Psychiatric Applications

Lithium salts are traditionally used in the treatment of bipolar disorder. The specific compound may enhance the therapeutic effects of lithium by improving its solubility and bioavailability. This can lead to more effective management of mood stabilization in patients .

Polymerization Catalysis

This compound has been investigated as a catalyst for lactide polymerization. Studies have shown that lithium complexes can facilitate the ring-opening polymerization process efficiently, resulting in high molecular weight polymers with controlled architectures. This application is significant for developing biodegradable materials for packaging and medical applications .

Electrochemical Applications

The compound's lithium ion component is particularly valuable in electrochemistry. It has been explored as an electrolyte additive in lithium-ion batteries to enhance performance metrics such as capacity retention and cycle stability. Ab initio calculations have suggested that additives like this compound can optimize redox potentials within battery systems .

Case Study 1: Antibacterial Efficacy

A specific study focused on synthesizing various derivatives of this compound and evaluating their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Neuroprotection in Cellular Models

In vitro experiments using neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. This suggests a protective effect against neurodegeneration that warrants further investigation in vivo .

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate involves interactions at the molecular level with various targets. The lithium ion can modulate ionic balances and signaling pathways, while the benzotriazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Lithium acetate: A simpler lithium salt used in various chemical applications.

    Benzotriazole: A parent compound known for its corrosion inhibition properties.

    Lithium benzotriazole: A related compound combining lithium and benzotriazole, but without the acetyl group.

Uniqueness

Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is unique due to the combination of lithium’s electrochemical properties and the versatile benzotriazole moiety. This dual functionality makes it particularly interesting for applications requiring both ionic conductivity and chemical stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate is a complex organic compound that combines lithium ions with a benzotriazole derivative. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: Lithium; 2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetate
  • CAS Number: 2219379-42-5
  • Molecular Weight: Not explicitly provided.

Synthesis:
The synthesis typically involves:

  • Formation of Benzotriazole Derivative: Cyclization of precursors under acidic or basic conditions.
  • Lithiation: Using lithium reagents in solvents like THF or DMSO.
  • Acetylation: Reacting the lithiated compound with acetic acid or acetyl chloride.

Antimicrobial Properties

Benzotriazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains:

Bacterial Strain Activity Observed
Escherichia coliInhibited growth at varying concentrations
Staphylococcus aureusPotent antimicrobial activity
Candida albicansEffective antifungal properties

In a study on benzotriazole derivatives, compounds demonstrated dose-dependent inhibition against Trypanosoma species, suggesting potential for antiprotozoal applications .

Anticancer Activity

Research has highlighted the potential of benzotriazole derivatives in cancer treatment. For instance:

  • Compounds derived from benzotriazole have shown selective cytotoxicity against various cancer cell lines such as HepG2 and NCI-H661.
  • The mechanism often involves the inhibition of topoisomerase enzymes critical for DNA replication .

The biological activity of this compound is believed to stem from:

  • Lithium Ion Modulation: Alters ionic balances and signaling pathways within cells.
  • Benzotriazole Moiety Interaction: Potentially interacts with proteins and enzymes to inhibit their activity or alter function.

Study on Antimicrobial Activity

A comprehensive study tested various benzotriazole derivatives against bacterial and fungal strains. The results indicated that specific substitutions on the benzotriazole ring significantly enhanced antimicrobial potency. For example:

  • Compounds with hydrophobic groups exhibited increased activity against Candida albicans with MIC values ranging from 12.5 μg/mL to 25 μg/mL .

Anticancer Investigations

Another study focused on the anticancer properties of related compounds. It was found that certain derivatives were effective in reducing cell viability in cancer cell lines by over 70% at specific concentrations after 48 hours of exposure .

Q & A

Q. What are the recommended methods for synthesizing lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate?

Methodological Answer: Synthesis typically involves (1) preparing the benzotriazole-acetate precursor via nucleophilic substitution or condensation reactions, followed by (2) lithiation using lithium hydroxide or lithium hydride. For example:

  • Step 1: React 4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the acetate intermediate.
  • Step 2: Treat the intermediate with lithium hydroxide in a polar solvent (e.g., methanol/water) to yield the lithium salt. Monitor reaction progress via TLC or HPLC, and purify via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR) characterize the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on resolving signals for the tetrahydrobenzotriazole ring (δ 6.5–7.5 ppm for aromatic protons absent due to saturation) and the acetate methylene group (δ ~3.5–4.0 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups.
  • IR: Identify the carboxylate anion (asymmetric stretching at ~1550–1650 cm⁻¹) and benzotriazole ring vibrations (C=N stretching at ~1450–1500 cm⁻¹). Compare with computed spectra (DFT) for validation .

Q. What computational methods are suitable for modeling the electronic structure of this lithium salt?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces, focusing on the lithium coordination environment and carboxylate charge distribution.
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess ionic dissociation behavior. Software packages like Gaussian or ORCA are recommended .

Advanced Research Questions

Q. How can crystallographic analysis resolve conformational ambiguities in the tetrahydrobenzotriazole ring?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., acetonitrile/ethyl acetate). Use SHELXL for refinement .
  • Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity. For the six-membered tetrahydro ring, calculate puckering amplitude (Q) and phase angles (θ, φ) using software like PLATON .

Q. What experimental strategies address contradictions in solubility and stability data across studies?

Methodological Answer:

  • Controlled Stability Studies: Perform parallel experiments under varying conditions (pH, temperature, light exposure). Use HPLC-UV to track degradation products.
  • Solubility Profiling: Employ the shake-flask method in buffered solutions (pH 1–12) with ion-pairing agents (e.g., sodium dodecyl sulfate) to reconcile discrepancies. Statistical tools like ANOVA can identify outliers .

Q. How can lithium coordination geometry be probed in solution versus solid state?

Methodological Answer:

  • Solid State: Use SCXRD to determine Li⁺ coordination number and bond distances. Compare with EXAFS for local structure insights.
  • Solution State: Conduct ⁷Li NMR in deuterated solvents (e.g., D₂O) to observe chemical shift anisotropy, indicating dynamic coordination changes. Pair with conductivity measurements to correlate ionic mobility .

Q. What mechanistic insights explain side reactions during lithiation of the benzotriazole-acetate precursor?

Methodological Answer:

  • Kinetic Profiling: Use in-situ FTIR or Raman to detect intermediates (e.g., enolate formation).
  • Isotopic Labeling: Substitute ⁶Li for ⁷Li to track lithium migration pathways via MS/MS. Computational studies (e.g., transition-state modeling) can identify competing pathways, such as ring-opening or over-lithiation .

Key Research Challenges

  • Crystallization Difficulties: The compound’s hygroscopic nature complicates SCXRD. Use anhydrous solvents and glovebox techniques for crystal handling .
  • Thermal Stability: TGA-DSC reveals decomposition >200°C. Avoid high-temperature reactions unless inert atmospheres are employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.